molecular formula C6H4INO2 B031338 1-Iodo-2-nitrobenzene CAS No. 609-73-4

1-Iodo-2-nitrobenzene

Cat. No. B031338
CAS RN: 609-73-4
M. Wt: 249.01 g/mol
InChI Key: JXMZUNPWVXQADG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Iodo-2-nitrobenzene is typically synthesized through specific chemical reactions involving iodine and nitro compounds. The process of its synthesis is not detailed in the available research, but studies on related compounds can provide insights. For example, the synthesis of 1H-Indazoles from nitrosobenzenes via rhodium and copper catalyzed C-H activation and C-N/N-N coupling is analogous to potential synthesis routes for 1-Iodo-2-nitrobenzene (Wang & Li, 2016).

Molecular Structure Analysis

The molecular structure of 1-Iodo-2-nitrobenzene and related compounds has been extensively studied. Research shows that mutual recognition of iodo and nitro groups can generate symmetrical molecular ribbons in crystal structures (Allen et al., 1994). Additionally, the crystal packing of related compounds, such as 1-iodo-3-nitrobenzene, is formed by planar molecules linked by I...I and NO2...NO2 interactions (Merz, 2003).

Chemical Reactions and Properties

1-Iodo-2-nitrobenzene undergoes various chemical reactions due to its functional groups. For instance, the iodobenzene component in related compounds catalyzes the formation of oxabicyclo[3.2.1]octane and [4.2.1]nonane via cascade C-O/C-C formation (Ngatimin et al., 2013).

Physical Properties Analysis

The physical properties of 1-Iodo-2-nitrobenzene, such as crystal structure and thermal vibrations, have been analyzed in studies. For example, the crystal structure of 1-chloro-2-nitrobenzene, a related compound, is made up of molecules linked by N—O⋯Cl halogen bonds, which are involved in aromatic π–π stacking (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties of 1-Iodo-2-nitrobenzene are influenced by its nitro and iodo groups. Studies on nitrobenzene, the simplest nitroaromatic compound, show a rich photophysics and photochemistry, which can be extrapolated to understand the properties of 1-Iodo-2-nitrobenzene (Giussani & Worth, 2017).

Scientific Research Applications

  • Photochemical Studies : 1-Iodo-2-nitrobenzene is utilized in photochemical investigations, particularly in the study of halothiophene derivatives. This research focuses on the photocleavage of the carbon-halogen bond, demonstrating the compound's relevance in understanding complex photochemical processes (Latterini, Elisei, Aloisi, & D’Auria, 2001).

  • Organocatalysis : It serves as a catalyst in the synthesis of benzoxazoles and benzothiazoles from anilides and thioanilides. This application is significant in organocatalytic processes, contributing to the efficient formation of complex organic structures (Alla, Sadhu, & Punniyamurthy, 2014).

  • Ring Halogenation : Its derivative, 1-Iodo-2,5-pyrrolidinedione (NIS), shows effectiveness in ring halogenations of polyalkylbenzenes. This results in high-yield production of mixed halogenated compounds, highlighting its importance in organic synthesis (Bovonsombat & Mcnelis, 1993).

  • Nucleophilic Substitution Reactions : 1-Iodo-2-nitrobenzene undergoes efficient nucleophilic substitution with pinacolone enolate ion under photostimulation, demonstrating its reactivity in complex organic reactions (Galli, 1988).

  • Nanowire Construction : This compound is also used to construct nanowires on graphite surfaces at room temperature in air, indicating its potential in nanotechnology and materials science (Jiang, Wang, & Deng, 2007).

  • Nonlinear Optical Applications : The crystal form of 1-Iodo-3-Nitrobenzene has been studied for its nonlinear optical character, suggesting potential applications in the field of optics and photonics (Kumar, Srinivasan, Dinagaran, & Balaji, 2016).

  • Continuous Platinum-Mediated Hydrogenation : In a fixed-bed reactor, this compound undergoes platinum-mediated hydrogenation, indicating its role in selective chemical transformations in industrial processes (Baramov et al., 2017).

Safety And Hazards

1-Iodo-2-nitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-iodo-2-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMZUNPWVXQADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
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DSSTOX Substance ID

DTXSID9060574
Record name Benzene, 1-iodo-2-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-2-nitrobenzene
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Product Name

1-Iodo-2-nitrobenzene

CAS RN

609-73-4
Record name 1-Iodo-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
X Li, S Parkin, HJ Lehmler - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… of structurally related molecules with a 1-iodo-2-nitrobenzene moiety have been reported previously. The molecular structures of 4-chloro-1-iodo-2-nitrobenzene, a structurally related …
Number of citations: 6 scripts.iucr.org
Z Gao, H Wang, C Zhou, N Wang, S Li, G Li - Organic Letters, 2022 - ACS Publications
… Notably, the competing C–H arylation side products were not detected with reagents such as 1-iodo-4-methoxy-2-nitrobenzene, 1-iodo-2-nitrobenzene, and 1-iodo-4-methyl-2-…
Number of citations: 6 pubs.acs.org
RW Gregor, LA Goj - Journal of Chemical Education, 2011 - ACS Publications
… The Ullmann coupling reaction of 1-iodo-2-nitrobenzene has … powder to couple the 1-iodo-2-nitrobenzene. The procedure … test tube was charged with 1-iodo-2-nitrobenzene, sand, and …
Number of citations: 10 pubs.acs.org
D Hetemi - 2012 - bora.uib.no
… Instead of using 1-chloro-2-nitrobenzene as substrate as well as the protocol of Boscalid synthesis we have used the 1-iodo-2-nitrobenzene. This is due to the higher activity of ArI …
Number of citations: 0 bora.uib.no
MN Tahir, MN Arshad, IU Khan… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C6H3ClINO2, the nitro group is disordered over two sites with occupancies of 0.506 (6) and 0.494 (6). The dihedral angles between the benzene …
Number of citations: 3 scripts.iucr.org
MS Lokolkar, PA Mane, S Dey… - European Journal of …, 2022 - Wiley Online Library
… Initially, we performed the reaction of 1-iodo-2-nitrobenzene 1 a and 4-ethynyl toluene 2 b in the absence of metal reductant and additive; only Sonogashira coupled product 4 b was …
J Liu, Q Gui, Z Yang, Z Tan, R Guo, JC Shi - Synthesis, 2013 - thieme-connect.com
… to 87% when we used two equivalents of 1-iodo-2-nitrobenzene (entry 15). Replacement of … -2-carbaldehyde reacted smoothly with 1-iodo-2-nitrobenzene to give the corresponding 1,3-…
Number of citations: 16 www.thieme-connect.com
S Vinoth, PM Rajaitha, A Pandikumar - Composites Science and …, 2020 - Elsevier
In this study describes the in-situ pyrolytic synthesis of zinc stannate-graphitic carbon nitride (ZSO-gCN) nanocomposite material and its potential application in electrochemical sensing …
Number of citations: 42 www.sciencedirect.com
MD RAUSCH - The Journal of Organic Chemistry, 1961 - ACS Publications
… able to prepare 2,2'-dinitrobiphenyl in 96% yield- by heating 1iodo-2-nitrobenzene and copper bronze at 190240.14 On theother hand, a m-nitro group is known to have little effect on …
Number of citations: 131 pubs.acs.org
D Hetemi, S Janagap - Acta Chimica Slovenica, 2017 - pdfs.semanticscholar.org
… The reaction being monitored in this study is the synthesis of 2-nitrobiphenyl from 1-iodo-2-nitrobenzene and phenylboronic acid in the presence of palladium(II) acetate and potassium …
Number of citations: 2 pdfs.semanticscholar.org

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